molecular formula C16H14N2O B11862274 3-methyl-2-(phenylamino)quinolin-4(1H)-one CAS No. 89609-66-5

3-methyl-2-(phenylamino)quinolin-4(1H)-one

Cat. No.: B11862274
CAS No.: 89609-66-5
M. Wt: 250.29 g/mol
InChI Key: ORNGFJWEEZQCMH-UHFFFAOYSA-N
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Description

3-methyl-2-(phenylamino)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a phenylamino group at the 2-position and a methyl group at the 3-position. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(phenylamino)quinolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(phenylamino)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinolinone derivatives with various functional groups.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with different functional groups on the aromatic ring.

Scientific Research Applications

3-methyl-2-(phenylamino)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-(phenylamino)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylaminoquinolin-4(1H)-one: Lacks the methyl group at the 3-position.

    3-methylquinolin-4(1H)-one: Lacks the phenylamino group at the 2-position.

    2-methylquinolin-4(1H)-one: Lacks the phenylamino group at the 2-position and has a methyl group at the 2-position instead of the 3-position.

Uniqueness

3-methyl-2-(phenylamino)quinolin-4(1H)-one is unique due to the presence of both the phenylamino group at the 2-position and the methyl group at the 3-position. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

89609-66-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-anilino-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C16H14N2O/c1-11-15(19)13-9-5-6-10-14(13)18-16(11)17-12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18,19)

InChI Key

ORNGFJWEEZQCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)NC3=CC=CC=C3

Origin of Product

United States

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